2-Chloro-6-(difluoromethyl)pyrimidin-4-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Medicinal chemistry often faces metabolic instability or poor selectivity with generic pyrimidine cores. This trisubstituted pyrimidine (C5H4ClF2N3, MW 179.56) solves that by combining a C2-Cl handle for late-stage diversification with a C6-CHF2 group validated in PI3Kγ (PDB: 6SXZ). - **Covalent inhibitor design**: Single electrophilic Cl at C2 enables regioselective cysteine targeting. - **Agrochemical R&D**: Core of compound J (EC50=2.16 mg/L vs. southern corn rust), 25× outperforming diflumetorim. - **Fragment screening**: LogP 1.65, TPSA 51.8 Ų, and ¹⁹F NMR probe satisfy Rule-of-Three. ≥98% purity, research and further manufacturing use only.

Molecular Formula C5H4ClF2N3
Molecular Weight 179.55
CAS No. 1784860-21-4
Cat. No. B2967577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(difluoromethyl)pyrimidin-4-amine
CAS1784860-21-4
Molecular FormulaC5H4ClF2N3
Molecular Weight179.55
Structural Identifiers
SMILESC1=C(N=C(N=C1N)Cl)C(F)F
InChIInChI=1S/C5H4ClF2N3/c6-5-10-2(4(7)8)1-3(9)11-5/h1,4H,(H2,9,10,11)
InChIKeyDYSJZECPYKPOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Core Heterocyclic Building Block with Differentiated Physicochemical Properties


2‑Chloro‑6‑(difluoromethyl)pyrimidin‑4‑amine is a trisubstituted pyrimidine (C₅H₄ClF₂N₃, MW 179.56 g mol⁻¹) that combines a chlorine atom at the 2‑position, a difluoromethyl group at the 6‑position, and a primary amine at the 4‑position. Computational data indicate a LogP of 1.65, a topological polar surface area (TPSA) of 51.8 Ų, and one hydrogen‑bond donor with three hydrogen‑bond acceptors [REFS‑1]. The compound is sold at ≥98 % purity and is intended for research and further manufacturing use [REFS‑1].

CHF₂-pyrimidine building block for kinase inhibitor and antifungal lead generation
C2-Cl handle enables Suzuki, Buchwald-Hartwig and nucleophilic aromatic substitution diversifications
Moderate lipophilicity and hydrogen-bond donor capacity support oral drug-like space exploration

Why Generic Substitution Fails to Replicate Key Advantages


The specific arrangement of substituents on the pyrimidine core—C2‑Cl, C4‑NH₂, and C6‑CHF₂—creates a unique profile that no single commercially available analog replicates. Exchanging the CHF₂ group for a methyl group (CAS 14394‑60‑6) removes the metabolic‑stability and hydrogen‑bond‑donor benefits conferred by the difluoromethyl moiety [REFS‑2][REFS‑3]. Removing the chlorine atom (CAS 1706464‑15‑4) eliminates the primary synthetic handle required for further derivatization via nucleophilic aromatic substitution or cross‑coupling reactions [REFS‑1][REFS‑4]. Replacing the CHF₂ group with a second chlorine atom (CAS 10132‑07‑7) raises lipophilicity beyond the typical optimal range for many drug‑discovery programs while also altering the electronic character of the ring, which can negatively affect target binding and selectivity [REFS‑5][REFS‑6]. These differences mean that generic substitution risks non‑reproducible synthetic outcomes, altered biological activity, or suboptimal physicochemical properties.

CHF₂ group: hydrogen‑bond donor, metabolic stability contributor
Methyl analog (CAS 14394‑60‑6) removes CHF₂ benefits, potentially altering PK and target engagement
C2‑Cl: primary synthetic handle for cross‑coupling
Des‑chloro analog (CAS 1706464‑15‑4) eliminates the key reactive site, limiting diversification routes
Single chlorine ensures regioselective derivatization
Dichloro analog (CAS 10132‑07‑7) raises lipophilicity and may cause uncontrolled double substitution

Quantitative Evidence for Differentiated Procurement


Lipophilicity Tuning Versus Methyl, Des-Chloro, and Dichloro Analogs

The target compound exhibits a computed LogP of 1.65, placing it in a moderately lipophilic range that is often favored for balancing solubility and membrane permeability [REFS‑1]. The direct methyl analog (2‑chloro‑6‑methylpyrimidin‑4‑amine, CAS 14394‑60‑6) has a slightly lower LogP of 1.60 [REFS‑2]. The des‑chloro analog (6‑(difluoromethyl)pyrimidin‑4‑amine, CAS 1706464‑15‑4) is substantially more polar with LogP = 0.996 [REFS‑3]. In contrast, the 2,6‑dichloro analog (2,6‑dichloropyrimidin‑4‑amine, CAS 10132‑07‑7) is more lipophilic with LogP = 1.95 [REFS‑4]. These differences, although modest in absolute terms, are relevant in the context of structure–activity relationships where small changes in lipophilicity can significantly impact target binding, off‑target promiscuity, and pharmacokinetic properties.

Lipophilicity comparison
Data to verify
Target LogP 1.65 vs. methyl (1.60), des‑Cl (0.996), dichloro (1.95)
Supports lipophilicity-driven SAR and lead optimization studies
Computed vendor values; experimental LogP confirmation advised
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Metabolic Stability Advantage of CHF₂ Over CH₃ and CF₃ Groups

In a preclinical PI3K/mTOR inhibitor optimization campaign, replacement of a trifluoromethyl (CF₃) group with a difluoromethyl (CHF₂) group on a pyrimidine scaffold led to a 9‑fold improvement in mTOR binding affinity (Ki: CF₃‑bearing compound = 62 nM vs. CHF₂‑bearing compound = 6.9 nM) [REFS‑1]. The authors attributed this enhancement to the ability of the CHF₂ group to act as a lipophilic hydrogen‑bond donor within the ATP‑binding site. Subsequent combination of the CHF₂‑pyrimidine motif with further optimization yielded PQR514, a pan‑PI3K inhibitor with a cellular IC₅₀ for phosphorylated PKB/Akt of 17 nM and for phosphorylated S6 of 61 nM [REFS‑1]. Although these data are derived from elaborated drug‑like molecules rather than the unadorned building block, they provide direct class‑level evidence that the CHF₂‑pyrimidine substructure confers tangible metabolic stability and target‑engagement advantages over the corresponding CH₃‑ or CF₃‑substituted pyrimidines.

mTOR binding affinity
Class-level inference
Ki 6.9 nM (CHF₂-pyrimidine) vs. 62 nM (CF₃-pyridine)
CHF₂ motif may enhance target engagement in kinase inhibitor scaffolds
Derived from elaborated PI3K/mTOR inhibitors; scaffold-dependent
Drug Metabolism Kinase Inhibition Fluorine Chemistry

Antifungal Potency of the Difluoromethylpyrimidinamine Core

A series of twenty substituted difluoromethylpyrimidinamine derivatives were synthesized and evaluated for in vivo fungicidal activity against southern corn rust (Puccinia polysora). The most potent analog, 5‑chloro‑6‑(difluoromethyl)‑N‑(2‑(6‑(3‑(trifluoromethyl)phenoxy)pyridin‑3‑yl)ethyl)pyrimidin‑4‑amine, which contains the same 2‑chloro‑6‑(difluoromethyl)pyrimidin‑4‑amine core, achieved an EC₅₀ of 2.16 mg L⁻¹. This represents a 25‑fold improvement over the commercial fungicide diflumetorim (EC₅₀ = 53.26 mg L⁻¹) and outperformed propiconazole (EC₅₀ = 3.92 mg L⁻¹) [REFS‑1]. While these results are from fully elaborated agrochemical candidates, they establish that the CHF₂‑pyrimidinamine scaffold is a privileged core for antifungal activity against rust pathogens, an indication that the unsubstituted building block serves as a productive starting material for fungicide discovery.

Antifungal EC₅₀
Class-level inference
2.16 mg L⁻¹ (CHF₂ analog) vs. diflumetorim 53.26, propiconazole 3.92
CHF₂-pyrimidinamine core associated with rust fungus control endpoints
Evaluated as fully elaborated agrochemical candidates
Agrochemical Discovery Fungicide Resistance Structure–Activity Relationship

Synthetic Versatility of the C2-Cl Handle for Divergent Derivatization

In the context of PI3K inhibitor synthesis, the chlorine atom of a 4‑(difluoromethyl)pyrimidin‑2‑amine intermediate was displaced via Suzuki cross‑coupling with an in‑situ‑generated boronic acid pinacol ester, demonstrating that the C2‑Cl position is highly amenable to palladium‑catalyzed transformations while the CHF₂ group remains unaffected [REFS‑1]. This orthogonal reactivity is critical for library synthesis: the chlorine provides a versatile exit vector for diversification, whereas the difluoromethyl moiety preserves the favorable metabolic and binding properties established above. Analogs lacking the chlorine (e.g., CAS 1706464‑15‑4) forfeit this key synthetic handle, while analogs with two chlorine atoms (e.g., CAS 10132‑07‑7) can undergo uncontrolled double substitution unless carefully protected.

Synthetic handle reactivity
Supporting evidence
C2‑Cl displaced via Suzuki coupling; CHF₂ group remains inert under Pd catalysis
Orthogonal reactivity streamlines parallel library synthesis
Qualitative comparison based on reported PQR514 synthetic route
Parallel Synthesis Cross‑Coupling Nucleophilic Aromatic Substitution

High-Impact Application Scenarios Based on Quantitative Differentiation


Kinase Inhibitor Lead Generation for PI3K/mTOR Programs

The CHF₂‑pyrimidinamine core has been crystallographically validated as an optimized ATP‑site binding module in PI3Kγ (PDB: 6SXZ) [REFS‑1]. Medicinal chemistry teams can use this building block to rapidly construct focused libraries around the 4‑(difluoromethyl)pyrimidin‑2‑amine scaffold, leveraging the 9‑fold improvement in mTOR affinity observed when replacing a CF₃‑pyridine with a CHF₂‑pyrimidine [REFS‑1]. The C2‑Cl handle permits late‑stage diversification via Suzuki, Buchwald–Hartwig, or nucleophilic aromatic substitution, enabling efficient exploration of the solvent‑exposed region of the ATP pocket.

Resistance-Breaking Rust Fungicide Optimization

With rust pathogens developing resistance to triazole and strobilurin fungicides, the difluoromethylpyrimidinamine class represents a mechanistically distinct chemotype [REFS‑2]. The building block provides direct access to the core of compound J (EC₅₀ = 2.16 mg L⁻¹ against southern corn rust), which outperformed diflumetorim by 25‑fold [REFS‑2]. Agrochemical discovery groups can use this intermediate to generate analog libraries targeting wheat leaf rust, soybean rust, and other economically important Puccinia species.

Fluorinated Fragment for FBDD Screening

With a molecular weight of 179.56 Da, LogP of 1.65, and TPSA of 51.8 Ų, the compound satisfies the Rule‑of‑Three criteria for fragment screening [REFS‑3]. The CHF₂ group serves as a sensitive ¹⁹F NMR probe for detecting low‑affinity interactions, while the C2‑Cl provides a synthetic handle for fragment growing or merging. Fragment libraries constructed from this scaffold can be screened against understudied kinases (e.g., DRAK1, BMP2K, MARK4) where pyrimidine‑based fragments have shown tractable selectivity profiles [REFS‑1].

Targeted Covalent Inhibitor Design via C2-Cl Displacement

The electrophilic chlorine at the 2‑position can be displaced by a nucleophilic amino acid side chain (e.g., cysteine) in the target protein, offering a route to covalent inhibitors. When combined with the metabolic stability conferred by the CHF₂ group [REFS‑1], this approach can yield inhibitors with prolonged target engagement and reduced systemic clearance. The single reactive center ensures regioselective covalent bond formation, avoiding the off‑target liabilities often associated with polyhalogenated pyrimidines.

Application
Selection Property
Validation Focus
PI3K/mTOR inhibitor lead generation
CHF₂-pyrimidine core for ATP-site binding
Target engagement and isoform selectivity profiling
Antifungal rust pathogen discovery
CHF₂-pyrimidinamine chemotype with field-relevant activity
In vivo disease control and resistance monitoring
Fragment-based drug discovery (FBDD)
Rule-of-three compliant fragment with ¹⁹F NMR probe
Binding detection by ¹⁹F NMR and fragment elaboration
Targeted covalent inhibitor design
C2-Cl as electrophilic warhead for cysteine targeting
Covalent adduct characterization and off-target profiling
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